![molecular formula C7H6ClN3 B1349470 2-(Chloromethyl)imidazo[1,2-a]pyrimidine CAS No. 57892-71-4](/img/structure/B1349470.png)
2-(Chloromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
“2-(Chloromethyl)imidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C7H6ClN3 . It belongs to the class of imidazopyrimidines, which are aromatic heterocyclic compounds known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves nucleophilic substitution reactions. For instance, a series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on this compound with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” typically involve nucleophilic substitution reactions. For example, it has been used as a reactant in the synthesis of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.6 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Chemical Detoxification
A significant application of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine involves its use in chemical detoxification. Specifically, its derivatives have been utilized for the detoxification of mercury(II) chloride (HgCl2). This process involves a series of reactions leading to the formation of bis(imidazo[1,2-a]pyrimidin-2-ylmethyl)selenide and other compounds, indicating potential utility in treating HgCl2-induced toxicity (Sharma et al., 2018).
Targeting Essential Cellular Processes
Research has shown that compounds like this compound target essential, conserved cellular processes. Subtle structural changes in these compounds can significantly alter their intracellular targeting and effects, suggesting their relevance in understanding cell physiology and potential therapeutic applications (Yu et al., 2008).
Synthetic Chemistry
In the field of synthetic chemistry, this compound plays a critical role in the synthesis of various heterocyclic compounds. It's used in reactions under different conditions to create a wide range of derivatives, contributing to the development of new synthetic strategies and drug development due to its versatility (Roubaud et al., 1995).
Synthesis of Imidazo[1,2-a]pyridines and Pyrimidines
This compound is crucial in synthesizing imidazo[1,2-a]pyridines and pyrimidines, which are important in medicinal chemistry. These processes often involve reactions under mild conditions and have implications in creating biologically active compounds (Huo et al., 2016).
Safety and Hazards
The safety data sheet for “2-(Chloromethyl)imidazo[1,2-a]pyrimidine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The future directions for “2-(Chloromethyl)imidazo[1,2-a]pyrimidine” and related compounds could involve further exploration of their synthesis methods and potential applications in medicinal chemistry . More research is needed to fully understand their mechanisms of action and potential therapeutic uses.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been explored for their potential in the development of covalent inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyrimidine derivatives can be synthesized using a scaffold hopping strategy, which could potentially lead to the development of novel inhibitors .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to be involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been synthesized as potential inhibitors , suggesting they may have a role in inhibiting certain biological processes or pathways.
properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOENNBNNSJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362878 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57892-71-4 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine in the synthesis of imidazo[1,2-a]pyrimidine chalcogenides?
A1: this compound (3) serves as a crucial precursor for synthesizing diverse imidazo[1,2-a]pyrimidine chalcogenides. The chlorine atom in the chloromethyl group acts as a good leaving group, enabling nucleophilic substitution reactions with various aryl/heteroaryl selenols and alkyl/aryl thiolates. This approach allows for the introduction of diverse chalcogenide moieties onto the imidazo[1,2-a]pyrimidine scaffold, leading to a library of compounds with potential biological activities .
Q2: Was the structure of this compound derivatives confirmed using any characterization techniques?
A2: While the provided research does not directly analyze the structure of this compound, it confirms the structures of its derivatives. The synthesized imidazo[1,2-a]pyrimidine chalcogenides were characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . Additionally, one of the derivatives, compound 6, was further analyzed using X-ray crystallography, providing detailed insights into its three-dimensional structure and confirming the successful incorporation of the chalcogenide moiety .
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